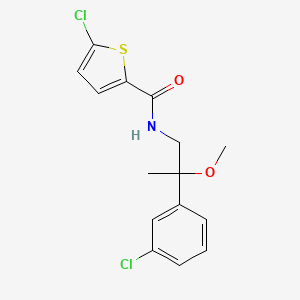

5-chloro-N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-carboxamide, also known as ML352, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Catalytic Protodeboronation

This compound has been used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Inhibitor of NF-κB Activity

The compound has shown potential as an inhibitor of NF-κB activity. NF-κB is an inducible transcription factor present in an inactive form in the cytoplasm in most cell types. Inhibition of NF-κB activity can be beneficial in the treatment of certain diseases .

Anticancer Agent

The compound has been found to exhibit potent cytotoxicity at low concentrations against certain cell lines, making it a potential anticancer agent .

Synthesis of 2-Heteroaryl-α-methyl-5-benzoxazoleacetic Acids

5-Chloro-2-thiophenecarboxaldehyde, a thiophene derivative, may be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .

Synthesis of N, N ′-bis [ (E)- (5-chloro-2-thienyl)methylidene]ethane-1,2-diamine

The compound can also be used in the synthesis of N, N ′-bis [ (E)- (5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .

Therapeutic Importance in Synthetic Thiophene

The compound has therapeutic importance in synthetic thiophene. Among all the synthesized derivatives, certain compounds showed greater inhibitory effect against organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is Coagulation Factor X (FXa) . FXa is a coagulation enzyme that plays a crucial role in the blood clotting process. It is a promising target for the development of anticoagulants .

Mode of Action

The compound interacts with FXa in a specific manner. The neutral ligand chlorothiophene in the compound interacts with the S1 subsite of FXa . This interaction is critical for the compound’s high affinity and potency .

Result of Action

The inhibition of FXa by the compound leads to a decrease in thrombin formation, thereby reducing blood clot formation. This makes the compound a potential therapeutic agent for the prevention and treatment of thromboembolic diseases .

Propriétés

IUPAC Name |

5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2S/c1-15(20-2,10-4-3-5-11(16)8-10)9-18-14(19)12-6-7-13(17)21-12/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBZORWYWUSSHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2845750.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2845755.png)

![N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2845758.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2845763.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine](/img/structure/B2845764.png)

![3-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2845766.png)

![3-Ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2845767.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2845768.png)